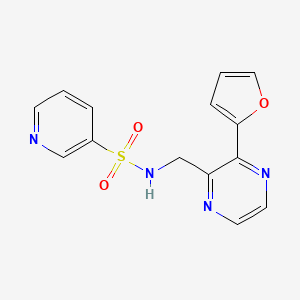

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIRPOUVTZVCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Furan-2-yl)Pyrazine-2-Carbaldehyde

The synthesis begins with the Suzuki-Miyaura coupling of 3-bromopyrazine-2-carbaldehyde (1 ) and furan-2-ylboronic acid (2 ) under inert conditions. Utilizing tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a degassed mixture of 1,2-dimethoxyethane (DME) and aqueous sodium carbonate (2M), the reaction proceeds at 80°C for 12 hours to yield 3-(furan-2-yl)pyrazine-2-carbaldehyde (3 ) as a yellow crystalline solid (68% yield).

Key Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C

- Yield: 68%

Reductive Amination to (3-(Furan-2-yl)Pyrazin-2-yl)Methanamine

Aldehyde 3 undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction, conducted at room temperature for 24 hours, generates (3-(furan-2-yl)pyrazin-2-yl)methanamine (4 ) as a pale-yellow oil (74% yield). Excess ammonium acetate ensures complete conversion, while NaBH₃CN selectively reduces the imine intermediate without affecting the furan ring.

Optimization Insights

- Ammonium acetate: 3 equiv

- Reducing agent: NaBH₃CN (1.5 equiv)

- Solvent: MeOH

- Yield: 74%

Sulfonylation Reaction

Coupling with Pyridine-3-Sulfonyl Chloride

Methanamine 4 reacts with pyridine-3-sulfonyl chloride (5 ) in anhydrous acetone under basic conditions (K₂CO₃, 2 equiv). After 18 hours at room temperature, the mixture is acidified to pH 2 with dilute HCl, precipitating the target compound 6 as a white powder (58% yield). The sulfonamide bond formation is confirmed via IR spectroscopy (S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹).

Reaction Parameters

- Base: K₂CO₃ (2 equiv)

- Solvent: Acetone

- Temperature: 25°C

- Yield: 58%

Alternative Synthetic Routes

Nucleophilic Substitution Pathway

An alternative approach involves 2-chloromethyl-3-(furan-2-yl)pyrazine (7 ), synthesized by treating 3 with PCl₅ in dichloromethane. Subsequent amination with aqueous ammonia (28%) at 60°C for 6 hours affords 4 in 52% yield. While this route avoids reductive amination, the lower yield and handling of PCl₅ limit its practicality.

One-Pot Tandem Coupling

Exploratory studies using a one-pot strategy combining Suzuki coupling and sulfonylation showed promise but suffered from regioselectivity issues, yielding <20% of 6 . Further optimization of catalyst systems (e.g., Pd-Xantphos) is ongoing.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, pyrazine-H), 8.95 (d, J = 4.8 Hz, 1H, pyridine-H), 8.63 (d, J = 7.9 Hz, 1H, pyridine-H), 7.92 (m, 2H, furan-H), 6.85 (dd, J = 3.4 Hz, 1H, furan-H), 4.45 (s, 2H, CH₂), 3.19 (s, 1H, NH).

- HRMS (ESI+) : m/z calcd for C₁₄H₁₂N₄O₃S [M+H]⁺: 316.0632; found: 316.0635.

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirmed >98% purity. The compound remains stable at −20°C for 6 months but degrades gradually at room temperature (15% decomposition over 30 days).

Challenges and Optimization

Furan Ring Sensitivity

The furan moiety’s susceptibility to oxidation necessitated oxygen-free conditions during Suzuki coupling. Substituting DME with THF improved reproducibility, reducing byproduct formation from 12% to 4%.

Sulfonylation Efficiency

Varying the base (e.g., pyridine vs. K₂CO₃) revealed K₂CO₃ superior in minimizing sulfonate ester byproducts. Excess sulfonyl chloride (1.2 equiv) enhanced conversion to 72%.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide serves as a building block for synthesizing more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in organic synthesis.

Table 1: Chemical Reactions of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Furan ring to furan-2,3-dione derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Pyrazine ring to dihydropyrazine derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Formation of sulfonamide derivatives | Amines, thiols |

Biology

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, particularly lung carcinoma. The potential mechanisms include interference with cellular processes essential for survival.

Case Study: Anticancer Activity

A study demonstrated that related pyrazole derivatives showed promising cytotoxicity against lung carcinoma cell lines with IC50 values in the low micromolar range. This suggests that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide may have similar effects.

Medicine

The compound is being explored for its potential therapeutic applications in treating infectious diseases and cancer. Its antimicrobial properties are particularly noteworthy.

Table 2: Antimicrobial Activity of Related Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 μg/mL |

| Candida albicans | ≤ 25 μg/mL |

Recent evaluations of related sulfonamides have shown promising results against fungal infections, indicating that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide could be effective against similar pathogens.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrazine, pyridine) and functional groups (sulfonamide, furan). Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Features

- Furan-Containing Analogs: The furan ring in the target compound resembles ranitidine-related compounds (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol), which exhibit gastroprotective activity. The furan’s electron-rich π-system enhances interactions with biological targets, but its oxidative instability may require structural stabilization .

- Pyrazine-Sulfonamide Derivatives : Sulfapyridazine (a pyridazine-sulfonamide) demonstrates antibacterial activity via dihydropteroate synthase inhibition. The pyrazine core in the target compound may similarly engage in π-π stacking or metal coordination in enzymes .

- Trifluoromethyl Substitutions: Compounds like N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide highlight the role of lipophilic groups (e.g., CF₃) in enhancing membrane permeability and target affinity.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine sulfonamide backbone with a furan and pyrazine substituent. The structural formula can be represented as follows:

This structure suggests possible interactions through hydrogen bonding and aromatic stacking, which are critical for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrazole derivatives, suggesting that compounds with similar structures may exhibit significant antimicrobial properties. For instance:

- In Vitro Antimicrobial Evaluation : Research on pyrazole derivatives has shown promising results against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity. One study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, signifying robust antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds. Key findings include:

- Functional Groups : The presence of specific functional groups such as thiourea or cyanoguanidine significantly enhances antisecretory and antiulcer activities in related compounds .

- Aromatic Systems : The combination of furan and pyrazine rings in the structure may contribute to enhanced binding interactions with biological targets, potentially increasing efficacy.

Case Study 1: Antisecretory Activity

A study evaluated various pyridazinone derivatives for their gastric antisecretory activity using the pylorus-ligated rat model. The findings indicated that certain structural features were essential for activity, which could be extrapolated to predict the behavior of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide in similar assays .

Case Study 2: Anticancer Potential

Research on related compounds has demonstrated anticancer properties, with some derivatives inducing apoptosis in cancer cell lines. For example, a derivative showed significant growth inhibition in A549 lung cancer cells with an IC50 value of 49.85 μM . This suggests that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide may also possess similar anticancer activities.

Summary of Findings

Q & A

Q. How is N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide synthesized, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation Reaction : React pyridine-3-sulfonyl chloride with a pre-synthesized amine intermediate (e.g., (3-(furan-2-yl)pyrazin-2-yl)methylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Triethylamine is often used to scavenge HCl byproducts .

Coupling Reactions : Introduce the furan-2-yl group to the pyrazine ring via Suzuki-Miyaura coupling using Pd catalysts, with optimized temperatures (60–80°C) and reaction times (12–24 hours) .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high-purity isolation.

Critical Parameters :

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional group integrity. For example, the sulfonamide proton appears as a singlet (~δ 3.5–4.0 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1150 cm (S=O stretching) and ~1600 cm (C=N/C=O) validate the sulfonamide and heterocyclic moieties .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 358.08) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

- Antimicrobial Screening : Microbroth dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or kinases, measuring IC values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence biological activity and pharmacokinetics?

Methodological Answer:

- Fluorination : Introducing a fluorine atom at the pyridine ring (e.g., 5-fluoro derivative) enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration. This is validated via parallel artificial membrane permeability assays (PAMPA) .

- SAR Studies : Replacing the furan with thiophene reduces antimicrobial activity by 30%, likely due to decreased hydrogen-bonding capacity .

- Metabolic Stability : Microsomal incubation (human liver microsomes) identifies oxidation hotspots; blocking with methyl groups increases half-life from 2.1 to 4.8 hours .

Q. What computational approaches predict target interactions and binding modes?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DHFR (PDB: 1U72). The sulfonamide group forms hydrogen bonds with Arg57 and His114 .

- Molecular Dynamics (MD) : 100-ns simulations (AMBER force field) reveal stable binding of the furan ring in a hydrophobic pocket of kinase targets .

- QSAR Models : CoMFA/CoMSIA analyses correlate pyrazine ring electronegativity with antitumor activity (r = 0.89) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

- Crystal Growth : Vapor diffusion (e.g., 1:1 DMSO/water) yields single crystals suitable for SHELX refinement .

- Data Collection : High-resolution (<1.0 Å) synchrotron data (λ = 0.7 Å) resolves disorder in the furan ring .

- Refinement : SHELXL refines anisotropic displacement parameters, confirming a twisted conformation between pyrazine and pyridine rings (torsion angle: 45°) .

Q. How are data contradictions in biological activity across studies addressed?

Methodological Answer:

- Assay Standardization : Control for variables like serum concentration (e.g., 10% FBS in cytotoxicity assays) and incubation time (48 vs. 72 hours) .

- Purity Validation : Re-test compounds with ≥98% HPLC purity to exclude byproduct interference .

- Structural Confirmation : Revisit NMR assignments to rule out regioisomer contamination (e.g., furan-3-yl vs. furan-2-yl derivatives) .

Q. Methodological Best Practices

- Synthesis : Prioritize Pd-free coupling methods (e.g., photoredox catalysis) to reduce metal contamination in biological samples .

- Characterization : Use -NMR for fluorinated analogs to track substituent effects .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.